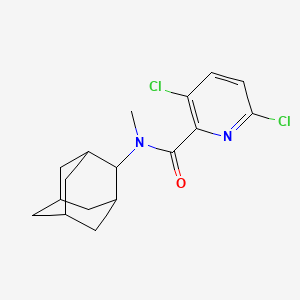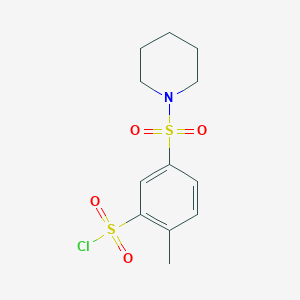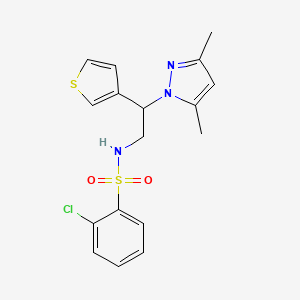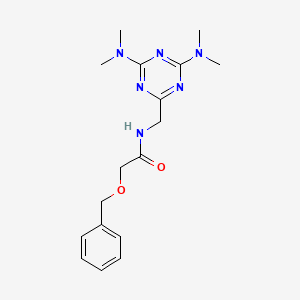
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. Memantine belongs to the class of drugs known as NMDA receptor antagonists. It works by blocking the activity of the NMDA receptors, which are involved in learning and memory processes.
Mecanismo De Acción
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide works by blocking the activity of the NMDA receptors, which are involved in learning and memory processes. By blocking these receptors, N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide can reduce the excitotoxicity that occurs in the brain during neurological disorders.
Biochemical and Physiological Effects:
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against oxidative stress. It can also increase the levels of certain neurotransmitters such as acetylcholine and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a large body of literature available on its properties and effects. However, N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide does have some limitations. It can be toxic at high doses, and it can also have off-target effects on other receptors.
Direcciones Futuras
There are a number of potential future directions for research on N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide. One area of interest is in the development of new analogs or derivatives of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide that may have improved efficacy or reduced toxicity. Another area of interest is in the use of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide in combination with other drugs or therapies to enhance its effects. Finally, there is also interest in exploring the potential use of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide in other neurological disorders beyond Alzheimer's disease.
Métodos De Síntesis
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with adamantan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-adamantyl)-3,6-dichloro-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O/c1-21(17(22)15-13(18)2-3-14(19)20-15)16-11-5-9-4-10(7-11)8-12(16)6-9/h2-3,9-12,16H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHSAVRMHJNRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C2CC3CC(C2)CC1C3)C(=O)C4=C(C=CC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)


![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)

![N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B2832404.png)


![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)



![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)
![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2832418.png)